molecular formula C9H13N3O3 B12642685 3H-Dideoxycytidine CAS No. 133525-08-3

3H-Dideoxycytidine

Katalognummer: B12642685
CAS-Nummer: 133525-08-3
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: WREGKURFCTUGRC-ZKUPNMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its pyrimidine base attached to a deoxyribose sugar molecule. It is a derivative of cytosine, a nucleobase found in DNA, and plays a significant role in various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale glycosylation reactions using automated synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA. The compound mimics the natural nucleoside cytosine and gets incorporated into the DNA strand during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation .

Molecular Targets and Pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be used as a versatile precursor in the synthesis of various nucleoside analogues. Its ability to mimic natural nucleosides makes it valuable in both medicinal chemistry and biological research .

Eigenschaften

CAS-Nummer

133525-08-3

Molekularformel

C9H13N3O3

Molekulargewicht

215.23 g/mol

IUPAC-Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8+/m0/s1/i1T,2T/t1?,2?,6-,8+

InChI-Schlüssel

WREGKURFCTUGRC-ZKUPNMKVSA-N

Isomerische SMILES

[3H]C1[C@H](O[C@H](C1[3H])N2C=CC(=NC2=O)N)CO

Kanonische SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.